Cas no 78860-78-3 (4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid)

4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid 化学的及び物理的性質
名前と識別子
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- 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid
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4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00928963-1g |
4-(4-Ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
78860-78-3 | 97% | 1g |
¥2394.0 | 2024-04-18 | |
Key Organics Ltd | MS-10783-10MG |
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
78860-78-3 | >97% | 10mg |
£63.00 | 2023-09-08 | |
Key Organics Ltd | MS-10783-0.5G |
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
78860-78-3 | >97% | 0.5g |
£385.00 | 2023-09-08 | |
A2B Chem LLC | AI82435-1mg |
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
78860-78-3 | >97% | 1mg |
$201.00 | 2024-04-19 | |
Key Organics Ltd | MS-10783-5MG |
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
78860-78-3 | >97% | 5mg |
£46.00 | 2023-09-08 | |
A2B Chem LLC | AI82435-5mg |
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
78860-78-3 | >97% | 5mg |
$214.00 | 2024-04-19 | |
Key Organics Ltd | MS-10783-20MG |
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
78860-78-3 | >97% | 20mg |
£76.00 | 2023-04-20 | |
Key Organics Ltd | MS-10783-1MG |
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
78860-78-3 | >97% | 1mg |
£37.00 | 2023-09-08 | |
A2B Chem LLC | AI82435-10mg |
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
78860-78-3 | >97% | 10mg |
$240.00 | 2024-04-19 |
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acidに関する追加情報
Introduction to 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid (CAS No. 78860-78-3)
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid, identified by its Chemical Abstracts Service (CAS) number 78860-78-3, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic derivatives, characterized by its fused ring system consisting of an indole moiety and an aromatic ethoxyphenyl group, connected through a β-keto acid backbone. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in the context of modulating biological pathways associated with inflammation, neurodegeneration, and metabolic disorders.
The indole core is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. Indole derivatives have been extensively studied for their potential in treating various diseases, including cancer, infectious diseases, and neurological disorders. The presence of the 1H-indol-3-yl substituent in 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid enhances its binding affinity to biological targets by introducing hydrophobic interactions and hydrogen bonding capabilities. This moiety has been shown to interact with enzymes and receptors involved in signal transduction pathways, making it a valuable scaffold for designing novel therapeutic agents.
The 4-(4-ethoxyphenyl) group further contributes to the compound's pharmacological profile by providing additional aromaticity and electronic properties that can influence its reactivity and solubility. The ethoxy substituent introduces a polar ether linkage, which can improve bioavailability while maintaining structural stability. This combination of functional groups makes 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid a versatile molecule for investigating mechanisms of action across multiple therapeutic areas.
In recent years, there has been growing interest in exploring the potential of indole derivatives as modulators of inflammatory responses. Studies have demonstrated that certain indole-based compounds can inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. The β-keto acid moiety in 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid may also contribute to its anti-inflammatory properties by interacting with nuclear factor kappa B (NFκB) signaling pathways, which regulate gene expression in response to inflammatory stimuli.
Moreover, the structural similarity of 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid to known pharmacophores used in anti-cancer therapies suggests potential applications in oncology research. Indole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The presence of both indole and aromatic rings may enhance the compound's ability to penetrate cellular membranes, allowing for targeted delivery to tumor sites. Preliminary studies have shown that derivatives with similar structures can modulate microenvironmental factors associated with tumor growth and metastasis.
Another area of interest is the role of β-keto acids in metabolic regulation. These compounds have been implicated in glucose homeostasis and lipid metabolism, making them relevant for treating conditions such as diabetes and obesity. The keto group in 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid could interact with mitochondrial enzymes involved in energy production or with transcription factors that regulate metabolic gene expression. Such interactions may lead to novel therapeutic strategies for metabolic syndromes.
The synthesis of 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include condensation reactions between indole derivatives and ethoxybenzaldehyde precursors, followed by oxidation or cyclization processes to introduce the β-keto acid functionality. Advances in synthetic methodologies have enabled the efficient preparation of complex molecules like this one, facilitating their use in biochemical assays and preclinical studies.
In conclusion, 4-(4-ethoxyphenyl)-2-(1H-indol-3-ylyl)-4 oxobutanoic acid (CAS No. 78860 78 3) represents a structurally intriguing compound with potential applications across multiple therapeutic domains. Its unique combination of pharmacophoric elements—indole, aromatic ethoxyphenyl group, and β-keto acid backbone—makes it a valuable scaffold for drug discovery efforts aimed at modulating inflammation, cancer growth, metabolic disorders, and other diseases. Further research is warranted to fully elucidate its biological activities and explore its translational potential into clinical applications.
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